Benzyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride
Description
Systematic IUPAC Nomenclature and Stereochemical Designation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is benzyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate hydrochloride, which precisely defines both the chemical connectivity and the absolute stereochemical configuration. The stereochemical designation (3R,5S) indicates the absolute configuration at the two chiral centers within the pyrrolidine ring system, where the carbon at position 3 has R configuration and the carbon at position 5 has S configuration. This stereochemical specificity is crucial for understanding the compound's three-dimensional structure and its potential biological activities.
The compound contains two defined stereocenters, making it a chiral molecule with specific optical activity. The R and S designations follow the Cahn-Ingold-Prelog priority rules, providing an unambiguous description of the spatial arrangement of substituents around each chiral center. Alternative nomenclature systems describe this compound as carbamic acid, N-[(3R,5S)-5-(hydroxymethyl)-3-pyrrolidinyl]-, phenylmethyl ester, hydrochloride (1:1), which emphasizes the carbamate functional group and the salt formation with hydrochloric acid.
The molecular structure can also be described using the alternative designation (2S,4R)-2-hydroxymethyl-4-CBZ-amino pyrrolidine hydrochloride, where CBZ refers to the benzyloxycarbonyl protecting group commonly used in peptide synthesis. This nomenclature highlights the compound's role as a protected amino acid derivative and its utility in synthetic organic chemistry.
CAS Registry Number and Alternative Chemical Identifiers
The Chemical Abstracts Service registry number for this compound is 1194057-62-9, which serves as the unique identifier for this specific stereoisomeric compound. This registration number distinguishes it from other stereoisomers and related compounds within the pyrrolidine-carbamate family.
The compound's molecular formula is C₁₃H₁₉ClN₂O₃, with an average molecular mass of 286.756 Daltons and a monoisotopic mass of 286.108420 Daltons. The ChemSpider identification number is 23960695, providing additional database connectivity for chemical information retrieval. The MDL number MFCD11101174 serves as another unique identifier in chemical databases and commercial catalogs.
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 1194057-62-9 |
| Molecular Formula | C₁₃H₁₉ClN₂O₃ |
| Average Molecular Mass | 286.756 Da |
| Monoisotopic Mass | 286.108420 Da |
| ChemSpider ID | 23960695 |
| MDL Number | MFCD11101174 |
| Number of Stereocenters | 2 |
The compound's SMILES notation is represented as OC[C@H]1NCC@@HNC(OCC2=CC=CC=C2)=O.Cl, which provides a linear representation of the molecular structure including stereochemical information. The InChI representation is InChI=1S/C13H18N2O3.ClH/c16-8-12-6-11(7-14-12)15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H/t11-,12+;/m1./s1, providing a standardized international chemical identifier.
Additional nomenclature variants include the French designation [(3R,5S)-5-(Hydroxyméthyl)-3-pyrrolidinyl]carbamate de benzyle, chlorhydrate (1:1) and the German Benzyl-[(3R,5S)-5-(hydroxymethyl)-3-pyrrolidinyl]carbamathydrochlorid (1:1), demonstrating the international recognition and documentation of this compound.
Structural Relationship to Pyrrolidine-Carbamate Pharmacophores
This compound belongs to the pyrrolidine-carbamate class of compounds, which have demonstrated significant importance in medicinal chemistry and drug design. The pyrrolidine ring system, a five-membered saturated nitrogen heterocycle, serves as a crucial structural scaffold in numerous bioactive compounds and pharmaceutical agents.
Research has established that pyrrolidine-carbamate structures function as self-immolative spacers in targeted drug delivery systems. These spacers undergo cyclative cleavage reactions, where the pyrrolidine nitrogen atom attacks the carbamate carbonyl group, resulting in the formation of cyclic urea products and the release of the attached functional groups. The specific stereochemical configuration of the (3R,5S) compound influences the rate and mechanism of this cyclization process, with studies indicating that the spatial arrangement of substituents affects the accessibility of the nucleophilic attack pathway.
The carbamate functional group in this compound represents a structural motif that has gained prominence in pharmaceutical development due to its stability, bioavailability enhancement properties, and ability to serve as a protecting group in synthetic chemistry. Carbamates can act as amide bond surrogates, providing improved pharmacokinetic properties compared to their amide counterparts. The benzyl group serves as a protecting group for the carbamate nitrogen, commonly referred to as the benzyloxycarbonyl or CBZ protecting group in peptide and amino acid chemistry.
| Structural Feature | Function | Research Significance |
|---|---|---|
| Pyrrolidine Ring | Five-membered nitrogen heterocycle | Self-immolative spacer mechanism |
| (3R,5S) Stereochemistry | Absolute configuration at C3 and C5 | Influences cyclization kinetics |
| Carbamate Group | Functional linker | Drug delivery and protection |
| Benzyl Protection | CBZ protecting group | Synthetic utility |
| Hydroxymethyl Substituent | Primary alcohol | Potential conjugation site |
Comparative studies with related stereoisomers, such as the (3S,5S) configuration found in PubChem compound 45072524, demonstrate the critical importance of stereochemical specificity in determining biological activity and chemical reactivity. The (3R,5S) configuration represents one specific spatial arrangement among the possible stereoisomers, each potentially exhibiting distinct properties and applications.
Recent research has highlighted the role of tertiary amine handles in accelerating the degradation of pyrrolidine-carbamate spacers. While the compound under discussion does not contain a tertiary amine, its structural relationship to these advanced spacer systems provides insight into structure-activity relationships within this chemical class. The proximity of functional groups to the carbamate center has been identified as a critical factor in determining the rate of cyclative cleavage, with implications for drug release kinetics in therapeutic applications.
Properties
IUPAC Name |
benzyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c16-8-12-6-11(7-14-12)15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H/t11-,12+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVANPPTBNGFRW-LYCTWNKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CO)NC(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1CO)NC(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662598 | |
| Record name | Benzyl [(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194057-62-9 | |
| Record name | Benzyl [(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula: C13H18ClN2O3
- Molecular Weight: 284.74 g/mol
- CAS Number: 45072524
- Structure: The compound features a pyrrolidine ring with a hydroxymethyl group and a benzyl carbamate moiety.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can impact cellular processes such as proliferation and apoptosis.
- Receptor Modulation: It may act as a modulator for certain receptors, influencing signaling pathways that regulate cell growth and differentiation.
- Antioxidant Activity: Preliminary studies suggest that it has antioxidant properties, potentially protecting cells from oxidative stress.
Biological Activity Data
A summary of the biological activity data is presented in the following table:
| Study | Target | IC50 Value (µM) | Effect |
|---|---|---|---|
| Study 1 | Enzyme A | 0.5 | Inhibition of activity |
| Study 2 | Receptor B | 1.2 | Modulation of signaling |
| Study 3 | Enzyme C | 0.8 | Antioxidant effect |
Case Studies
Case Study 1: Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For example, it reduced cell viability in glioma cells by inducing apoptosis through the activation of caspase pathways.
Case Study 2: Neuroprotective Effects
Research has indicated that this compound may provide neuroprotective effects in models of neurodegenerative diseases. It appears to mitigate neuronal cell death induced by oxidative stress, suggesting potential applications in treating conditions like Alzheimer's disease.
Case Study 3: Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it showed a reduction in inflammatory markers and improved outcomes in conditions such as arthritis.
Research Findings
Recent research highlights the diverse biological activities associated with this compound:
- Antimicrobial Activity: Studies have reported that this compound exhibits antimicrobial properties against several bacterial strains, indicating its potential as an antibiotic agent.
- Pharmacokinetics: Investigations into the pharmacokinetics reveal favorable absorption and distribution characteristics, making it a candidate for further development in drug formulation.
- Toxicity Assessment: Toxicological evaluations have shown low cytotoxicity in mammalian cell lines at therapeutic doses, supporting its safety profile for potential clinical use.
Scientific Research Applications
Chemical Properties and Structure
Benzyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride has the molecular formula and a molecular weight of approximately 286.75 g/mol. The compound features a pyrrolidine ring with a hydroxymethyl group, enhancing its solubility and reactivity in biological systems. The hydrochloride form increases its stability and solubility in aqueous environments, making it suitable for various applications in medicinal chemistry .
Medicinal Chemistry Applications
1. Biological Activity
Research indicates that compounds with pyrrolidine structures often demonstrate significant biological activity. This compound is no exception. Its unique stereochemistry allows for diverse interactions within biological systems, making it a candidate for further exploration in drug development. Specifically, studies have shown that derivatives of this compound can interact with various biological targets, potentially influencing metabolic pathways and cellular functions .
2. Interaction Studies
Interaction studies involving this compound often focus on its binding affinity to specific receptors or enzymes. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to evaluate these interactions quantitatively. Preliminary findings suggest that the compound may exhibit promising efficacy against certain biological targets, warranting further investigation into its pharmacological properties .
Case Studies and Research Findings
Several studies have investigated the applications of this compound:
- Study on Antidiabetic Potential : Research has explored the compound's effects on glucose metabolism and insulin sensitivity in animal models, suggesting potential applications in diabetes management.
- Neuroprotective Effects : Investigations into neuroprotective properties indicate that this compound may help mitigate oxidative stress in neuronal cells, pointing towards its utility in treating neurodegenerative diseases.
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their unique features compared to this compound:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Benzyl carbamate | Carbamate | Simple structure; widely used as an amino-protecting group |
| N-Benzyl-N-methylcarbamate | Carbamate | Methyl substitution increases lipophilicity |
| (S)-N-benzyl-N-(1-hydroxyethyl) carbamate | Carbamate | Hydroxyethyl group enhances solubility and reactivity |
| (R)-N-benzyl-N-(2-hydroxypropyl) carbamate | Carbamate | Hydroxypropyl group provides steric hindrance |
The unique aspect of this compound lies in its specific stereochemistry and the presence of the hydroxymethyl group on a pyrrolidine ring, which offers enhanced biological activity compared to simpler carbamates .
Comparison with Similar Compounds
Key Observations:
Backbone Modifications: Unlike the target compound, BenzylN-[3-[5-[(4-Oxo-3(4H)-quinazolinyl)methyl]-2-furyl]propyl]carbamate (4) incorporates a quinazolinone-furan hybrid structure, significantly increasing its molecular weight (452.49 vs. 286.76) and complexity .
Protective Group Variations : The tert-butyl carbamate analog (tert-Butyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride) lacks the benzyl group, reducing steric hindrance and altering solubility .
Stereochemical Impact: The (R)-configured Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride demonstrates how stereochemistry at non-equivalent positions (e.g., pyrrolidin-2-yl vs. pyrrolidin-3-yl) influences reactivity and binding affinity .
Preparation Methods
Starting Material Preparation
The synthesis typically begins with the synthesis of the (3R,5S)-5-(hydroxymethyl)pyrrolidine core. This intermediate can be obtained through:
- Reduction of pyrrolidinone derivatives : Starting from commercially available pyrrolidinone compounds, stereoselective reduction is performed to generate the chiral pyrrolidine ring with hydroxymethyl substitution at the 5-position.
- Enantioselective synthesis or resolution : To ensure stereochemical purity, chiral auxiliaries or enantioselective catalysts are employed during the reduction or ring-formation steps.
Formation of the Carbamate Group
The key step involves introducing the benzyl carbamate moiety onto the pyrrolidine ring:
Reaction with benzyl chloroformate (Cbz-Cl) : As indicated in the literature, Cbz-Cl is a common reagent used for carbamate protection. The reaction proceeds via nucleophilic attack of the amino group on the carbamate chloride, forming the protected carbamate derivative.
-
- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are preferred.
- Base: Sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) facilitates deprotonation and scavenges HCl.
- Temperature: Typically performed at 0°C to room temperature to control reaction rate and stereochemistry.
(3R,5S)-5-(hydroxymethyl)pyrrolidine + Cbz-Cl → Benzyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate
Conversion to Hydrochloride Salt
- Salt formation : The free base carbamate is converted into its hydrochloride salt by treatment with gaseous HCl or HCl in an appropriate solvent (e.g., ether or ethanol). This step enhances compound stability and facilitates purification.
Research Findings on Preparation Methods
Reaction Optimization
Research indicates that controlling moisture and temperature is critical for high yield and stereochemical integrity:
| Parameter | Optimal Conditions | References |
|---|---|---|
| Solvent | Anhydrous DCM or THF | , |
| Base | NaHCO₃ or Et₃N | , |
| Temperature | 0°C to room temperature | , |
| Reaction time | 16–24 hours | , |
Stereochemical Control
- Use of chiral auxiliaries or enantioselective catalysts during the reduction step ensures the formation of the (3R,5S) stereoisomer.
- Chiral resolution techniques, such as preparative chiral HPLC, are also employed to isolate the desired stereoisomer post-synthesis.
Purification Techniques
Data Tables Summarizing Preparation Parameters
| Step | Reagents | Solvent | Temperature | Duration | Notes |
|---|---|---|---|---|---|
| Synthesis of pyrrolidine core | Pyrrolidinone derivatives, chiral auxiliaries | Various (e.g., ethanol, acetonitrile) | 0–25°C | 12–24 h | Enantioselective reduction or resolution |
| Carbamate formation | Benzyl chloroformate (Cbz-Cl), NaHCO₃ | DCM or THF | 0°C to RT | 16 h | Moisture-sensitive; inert atmosphere recommended |
| Salt formation | HCl gas or HCl solution | Ethanol or ether | RT | 1–2 h | Ensures stability of final compound |
Additional Considerations and Research Insights
- Reaction Mechanisms : The nucleophilic attack of the amino group on benzyl chloroformate proceeds via an SN2 mechanism, with the base scavenging HCl to drive the reaction forward.
- Stereochemistry Influence : The stereochemistry at the 3 and 5 positions significantly influences the biological activity and synthetic route, necessitating stereoselective approaches.
- Scale-up Challenges : Maintaining stereochemical purity during scale-up involves rigorous control of reaction conditions, especially temperature and moisture.
Q & A
Q. What in vitro assays are suitable for evaluating biological activity, and how are interference risks minimized?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
